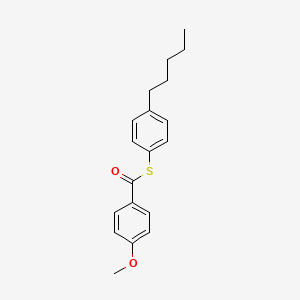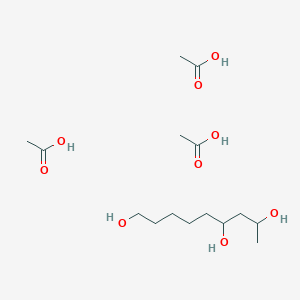
Acetic acid;nonane-1,6,8-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;nonane-1,6,8-triol is a compound that combines the properties of acetic acid and nonane-1,6,8-triol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), known for its pungent smell and sour taste. Nonane-1,6,8-triol is an organic compound with three hydroxyl groups attached to a nine-carbon chain. The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;nonane-1,6,8-triol can be achieved through various synthetic routes. One common method involves the esterification of nonane-1,6,8-triol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;nonane-1,6,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in nonane-1,6,8-triol can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Nonane-1,6,8-triol and acetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;nonane-1,6,8-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;nonane-1,6,8-triol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester bond can undergo hydrolysis, releasing acetic acid and nonane-1,6,8-triol, which can further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane-1,6,8-triol: Shares the hydroxyl groups but lacks the ester bond with acetic acid.
Acetic acid: A simple carboxylic acid without the extended carbon chain and hydroxyl groups.
Uniqueness
Acetic acid;nonane-1,6,8-triol is unique due to the combination of acetic acid and nonane-1,6,8-triol, providing both ester and hydroxyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Eigenschaften
CAS-Nummer |
61448-26-8 |
|---|---|
Molekularformel |
C15H32O9 |
Molekulargewicht |
356.41 g/mol |
IUPAC-Name |
acetic acid;nonane-1,6,8-triol |
InChI |
InChI=1S/C9H20O3.3C2H4O2/c1-8(11)7-9(12)5-3-2-4-6-10;3*1-2(3)4/h8-12H,2-7H2,1H3;3*1H3,(H,3,4) |
InChI-Schlüssel |
KLYBQRXZVCJBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CCCCCO)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
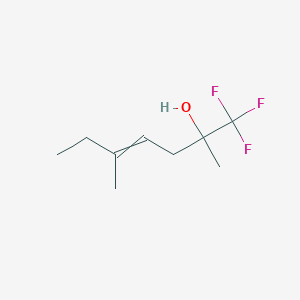



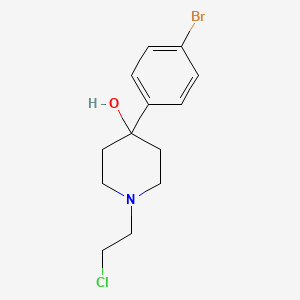
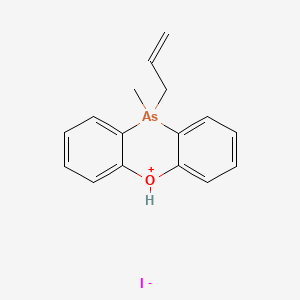
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)

![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
